GDP-Mannose Epimerase: L-Gulose vs. L-Galactose
In the reversible epimerization catalyzed by GDP-mannose 3′,5′-epimerase from Arabidopsis thaliana, L-gulose and L-galactose are produced from GDP-D-mannose with distinct equilibrium ratios, demonstrating their non-redundant roles in the vitamin C biosynthetic pathway. The reaction mixture at equilibrium contains GDP-D-mannose, GDP-L-galactose, and GDP-L-gulose in a ratio of 1:0.4:0.2 [1]. This indicates that L-gulose is formed at half the level of L-galactose under identical enzymatic conditions, reflecting differential kinetic and thermodynamic favorability of the two epimerization reactions.
| Evidence Dimension | Equilibrium ratio of GDP-sugar products from GDP-D-mannose via GDP-mannose 3′,5′-epimerase |
|---|---|
| Target Compound Data | 0.2 (relative to GDP-D-mannose = 1.0) |
| Comparator Or Baseline | GDP-L-galactose = 0.4; GDP-D-mannose = 1.0 |
| Quantified Difference | GDP-L-gulose forms at 50% the level of GDP-L-galactose and 20% that of GDP-D-mannose at equilibrium |
| Conditions | In vitro enzymatic assay using recombinant GDP-mannose 3′,5′-epimerase from Arabidopsis thaliana |
Why This Matters
This quantitative difference confirms that L-gulose cannot be substituted with L-galactose in studies of the L-gulose-specific branch of ascorbate biosynthesis; selecting the correct sugar is essential for accurate metabolic flux analysis and pathway engineering.
- [1] Wolucka, B. A., & Van Montagu, M. (2003). Literature summary extracted from: GDP-mannose 3',5'-epimerase forms GDP-L-gulose, a putative intermediate for the de novo biosynthesis of vitamin C in plants. Retrieved April 17, 2026, from https://enzyme-information.de/literature.php?r=+652482 View Source
